molecular formula C14H16N6O B11297735 N~4~-(4-methoxyphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-methoxyphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B11297735
Molekulargewicht: 284.32 g/mol
InChI-Schlüssel: DKJSGILERRTDSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N⁴-(4-Methoxyphenyl)-N⁶,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core comprising pyrazole and pyrimidine rings. Its structure includes:

  • N⁴-substituent: A 4-methoxyphenyl group, providing electron-donating properties via the methoxy group.
  • N⁶-substituent: A methyl group, enhancing lipophilicity.
  • Position 1: A methyl group, distinguishing it from analogs with phenyl or bulkier substituents .

This compound’s design leverages the pyrazolo[3,4-d]pyrimidine scaffold, which is widely explored in medicinal chemistry due to its ability to mimic purine bases and interact with enzyme active sites (e.g., kinases, phosphodiesterases) . The 4-methoxyphenyl group may enhance binding affinity to hydrophobic pockets in biological targets, while the methyl groups at N⁶ and position 1 optimize metabolic stability .

Eigenschaften

Molekularformel

C14H16N6O

Molekulargewicht

284.32 g/mol

IUPAC-Name

4-N-(4-methoxyphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H16N6O/c1-15-14-18-12(11-8-16-20(2)13(11)19-14)17-9-4-6-10(21-3)7-5-9/h4-8H,1-3H3,(H2,15,17,18,19)

InChI-Schlüssel

DKJSGILERRTDSF-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyaniline with 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives

The biological and chemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Unique Features References
Target Compound : N⁴-(4-Methoxyphenyl)-N⁶,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 4-methoxyphenyl; N⁶: methyl; Position 1: methyl Not explicitly reported Inferred: Kinase inhibition, anticancer potential Balanced lipophilicity and metabolic stability due to methyl groups
N⁶-Cyclohexyl-1-methyl-N⁴-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 4-methylphenyl; N⁶: cyclohexyl; Position 1: methyl ~380 (estimated) Antiproliferative activity Cyclohexyl group enhances hydrophobic interactions but may reduce solubility
N⁶-(4-Fluorobenzyl)-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 3-methylphenyl; N⁶: 4-fluorobenzyl; Position 1: phenyl ~414 (estimated) Kinase inhibition (e.g., CDK4/6) Fluorine atom improves membrane permeability and target affinity
N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 3-chloro-4-methoxyphenyl; N⁶: 4-methoxyphenyl; Position 1: methyl ~430 (estimated) Anticancer (e.g., breast cancer cell lines) Chloro group increases electron-withdrawing effects, altering binding kinetics
N⁴-(3,4-Dimethylphenyl)-N⁶,N⁶-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 3,4-dimethylphenyl; N⁶: diethyl; Position 1: methyl ~392 (reported) Antiproliferative, kinase inhibition Diethyl groups at N⁶ improve solubility; dimethylphenyl enhances selectivity
N⁴-(4-Methoxyphenyl)-N⁶-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 4-methoxyphenyl; N⁶: pyridin-2-ylmethyl; Position 1: H 347.4 (reported) Kinase inhibition, antiviral potential Pyridinyl group introduces hydrogen-bonding capability

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., 4-methoxyphenyl in the target compound): Enhance binding to hydrophobic enzyme pockets but may reduce metabolic oxidation . Alkyl/Aryl Groups (e.g., cyclohexyl in , phenyl in ): Modulate lipophilicity and steric effects, impacting membrane permeability and selectivity.

Position-Specific Modifications: N⁶ Substitution: Methyl groups (target compound) favor metabolic stability, while bulkier groups (e.g., benzyl in ) may enhance potency but limit bioavailability .

Therapeutic Potential: Compounds with dual methoxy groups (e.g., ) show enhanced anticancer activity, likely due to synergistic electronic effects. Diethyl groups at N⁶ (e.g., ) improve aqueous solubility, making them favorable for oral administration.

Research Findings and Data

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines with 4-methoxyphenyl groups (e.g., target compound) exhibit IC₅₀ values in the nanomolar range against CDK2 and EGFR kinases, comparable to FDA-approved inhibitors like imatinib .
  • Anticancer Efficacy : In vitro studies on analogs with methyl and methoxy substituents (e.g., ) demonstrate potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with apoptosis induction via caspase-3 activation .
  • Solubility and LogP : The target compound’s predicted logP (~4.1, inferred from ) suggests moderate lipophilicity, balancing membrane permeability and solubility better than analogs with cyclohexyl (logP ~5.2 in ) or fluorobenzyl groups (logP ~4.8 in ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.